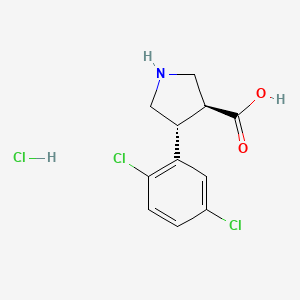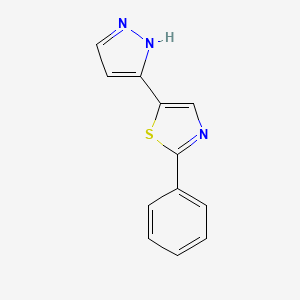
2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole
Vue d'ensemble
Description
PHÉNYL-5-(1H-PYRAZOL-3-YL)-1,3-THIAZOLE : est un composé hétérocyclique qui présente un cycle thiazole fusionné avec un cycle pyrazole et un groupe phényle. Ce composé suscite un intérêt significatif dans les domaines de la chimie médicinale et de la synthèse organique en raison de ses propriétés structurales uniques et de ses activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du PHÉNYL-5-(1H-PYRAZOL-3-YL)-1,3-THIAZOLE implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction de la 1-phényl-3-(1H-pyrazol-3-yl)thiourée avec des α-halocétone en milieu basique. La réaction se déroule par la formation d'un intermédiaire, qui subit une cyclisation pour donner le dérivé thiazole souhaité .
Méthodes de production industrielle : La production industrielle du PHÉNYL-5-(1H-PYRAZOL-3-YL)-1,3-THIAZOLE peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants. Les conditions réactionnelles sont soigneusement contrôlées pour maximiser l'efficacité et minimiser la production de sous-produits.
Analyse Des Réactions Chimiques
Types de réactions : Le PHÉNYL-5-(1H-PYRAZOL-3-YL)-1,3-THIAZOLE peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le cycle thiazole peut subir des réactions de substitution électrophile, en particulier au niveau des atomes de carbone adjacents aux atomes d'azote et de soufre.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène dans l'acide acétique ou permanganate de potassium dans l'eau.
Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium et d'aluminium dans l'éther.
Substitution : Réactifs électrophiles tels que les halogènes ou les groupes nitro en présence d'un catalyseur acide de Lewis.
Principaux produits :
Oxydation : Formation de sulfoxydes ou de sulfones.
Réduction : Formation de thiazolidines.
Substitution : Formation de thiazoles halogénés ou nitro-substitués.
Applications de recherche scientifique
Le PHÉNYL-5-(1H-PYRAZOL-3-YL)-1,3-THIAZOLE a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Investigué pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteur.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires, antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés électroniques ou optiques spécifiques
Mécanisme d'action
Le mécanisme d'action du PHÉNYL-5-(1H-PYRAZOL-3-YL)-1,3-THIAZOLE implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi l'accès au substrat. Les voies impliquées peuvent varier en fonction du contexte biologique spécifique et de la molécule cible .
Applications De Recherche Scientifique
PHENYL-5-(1H-PYRAZOL-3-YL)-1,3-THIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of PHENYL-5-(1H-PYRAZOL-3-YL)-1,3-THIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific biological context and the target molecule .
Comparaison Avec Des Composés Similaires
Le PHÉNYL-5-(1H-PYRAZOL-3-YL)-1,3-THIAZOLE peut être comparé à d'autres composés hétérocycliques similaires, tels que :
- 3-phényl-5-(1H-pyrazol-3-yl)isoxazole
- 1-phényl-3-(1H-pyrazol-3-yl)thiourée
- 5-amino-pyrazoles
Unicité : La combinaison unique des cycles thiazole et pyrazole dans le PHÉNYL-5-(1H-PYRAZOL-3-YL)-1,3-THIAZOLE confère des propriétés électroniques et stériques distinctes, ce qui en fait un échafaudage précieux pour le développement de nouveaux composés avec des activités biologiques diverses .
Propriétés
IUPAC Name |
2-phenyl-5-(1H-pyrazol-5-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c1-2-4-9(5-3-1)12-13-8-11(16-12)10-6-7-14-15-10/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAHRUHGPGBWSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C3=CC=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291293 | |
| Record name | 2-Phenyl-5-(1H-pyrazol-3-yl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318234-44-5 | |
| Record name | 2-Phenyl-5-(1H-pyrazol-3-yl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318234-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-5-(1H-pyrazol-3-yl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENYL-5-(1H-PYRAZOL-3-YL)-1,3-THIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBC2CX42TJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



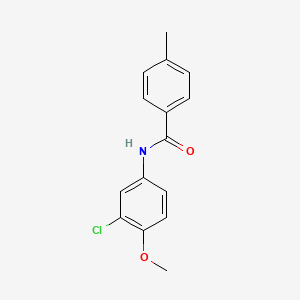
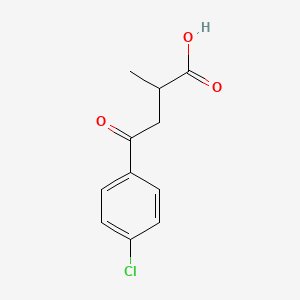
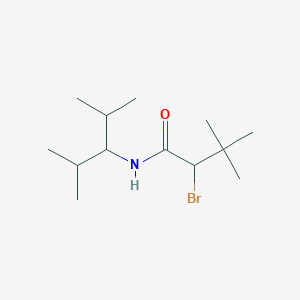

![6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1635637.png)
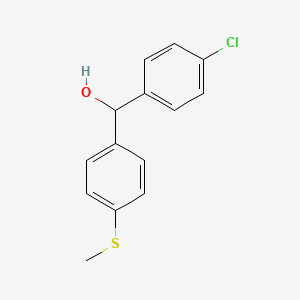



![6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1635661.png)

